

Spectroscopic comparison of 4-Chloro-3-fluorobenzyl alcohol and its derivatives

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Compound of Interest

Compound Name: *4-Chloro-3-fluorobenzyl alcohol*

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An In-Depth Spectroscopic Comparison of **4-Chloro-3-fluorobenzyl alcohol** and Its Derivatives

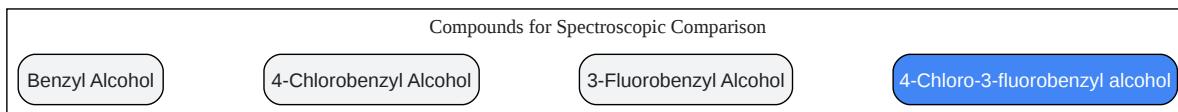
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In the landscape of pharmaceutical and agrochemical development, the precise characterization of substituted aromatic compounds is paramount. **4-Chloro-3-fluorobenzyl alcohol** serves as a critical building block for a variety of advanced materials and active pharmaceutical ingredients. Its reactivity and biological activity are profoundly influenced by the electronic effects of its halogen substituents. Understanding the distinct spectroscopic signatures of this molecule and its related derivatives is essential for synthesis verification, quality control, and mechanistic studies.

This guide provides a comprehensive comparison of the spectroscopic properties of **4-Chloro-3-fluorobenzyl alcohol** against its parent molecule, benzyl alcohol, and its mono-halogenated analogues. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the structural nuances imparted by chlorine and fluorine substitution on the benzyl framework.

The Molecular Lineup: Structures Under Investigation

Our comparative analysis focuses on **4-Chloro-3-fluorobenzyl alcohol** and key derivatives that allow for a systematic evaluation of substituent effects.



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Figure 1. Molecules selected for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy provides the most detailed information about the chemical environment of individual atoms. The electronegativity and position of halogen substituents create predictable and distinguishable shifts in the spectra.

¹H NMR Spectroscopy

In ¹H NMR, the electron-withdrawing nature of chlorine and fluorine causes a deshielding effect on nearby protons, shifting their resonance signals downfield (to a higher ppm).

- **Aromatic Protons:** The aromatic region (typically 7.0-7.5 ppm) becomes more complex with increased substitution. The distinct electronic environments and spin-spin coupling between non-equivalent protons lead to intricate splitting patterns.
- **Benzylic Protons (-CH₂-):** These protons, adjacent to the aromatic ring, also experience a downfield shift due to the inductive withdrawal of the halogen substituents. They typically appear as a singlet, but can become a doublet if coupled to the hydroxyl proton.
- **Hydroxyl Proton (-OH):** The chemical shift of the -OH proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.

Table 1: Comparative ^1H NMR Data (Chemical Shifts in ppm)

Compound	Aromatic Protons (δ , ppm)	-CH ₂ - Protons (δ , ppm)	-OH Proton (δ , ppm)
Benzyl Alcohol	~7.2-7.4 (m, 5H)	~4.58	Variable
4-Chlorobenzyl Alcohol	~7.28 (d, 2H), ~7.22 (d, 2H)	~4.55	Variable
3-Fluorobenzyl Alcohol ^[1]	~6.9-7.3 (m, 4H)	~4.52	Variable
4-Chloro-3-fluorobenzyl alcohol	~7.0-7.4 (m, 3H)	~4.65	Variable

Note: Data is compiled from typical values and may vary based on solvent and instrument frequency. 'm' denotes multiplet, 'd' denotes doublet.

^{13}C NMR Spectroscopy

^{13}C NMR reveals the electronic environment of the carbon skeleton. Halogen substituents exert a strong influence.

- Direct Attachment (C-X): The carbon directly bonded to a halogen is significantly deshielded. The C-F bond introduces an additional key feature: spin-spin coupling, resulting in a large doublet for the carbon attached to fluorine.
- Ortho, Meta, Para Effects: The halogens influence the chemical shifts of other carbons in the ring through both inductive and resonance effects.
- Benzylic Carbon (-CH₂-): This carbon also experiences a downfield shift, though less pronounced than the aromatic carbons.

Table 2: Comparative ^{13}C NMR Data (Chemical Shifts in ppm)

Compound	Aromatic Carbons (δ , ppm)	-CH ₂ - Carbon (δ , ppm)
Benzyl Alcohol[2]	127.5, 127.6, 128.5, 140.8	65.1
4-Chlorobenzyl Alcohol[3]	128.6, 128.7, 133.0, 139.7	64.4
4-Fluorobenzyl Alcohol[4]	115.3 (d), 128.8 (d), 137.0, 162.2 (d)	64.5
4-Chloro-3-fluorobenzyl alcohol	116.0 (d), 121.5, 125.0, 131.5, 140.0, 158.0 (d)	63.8

Note: (d) indicates a doublet due to C-F coupling.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is instrumental in identifying key functional groups based on their vibrational frequencies. For benzyl alcohols, the most characteristic bands are the O-H and C-O stretches.

- O-H Stretch: A strong and characteristically broad absorption band appears between 3200-3600 cm^{-1} , indicative of the hydroxyl group and its intermolecular hydrogen bonding.[5]
- C-H Stretches: Aromatic C-H stretches appear just above 3000 cm^{-1} , while the aliphatic C-H stretch of the -CH₂- group is seen just below 3000 cm^{-1} .
- C=C Aromatic Stretches: Medium to weak absorptions in the 1450-1600 cm^{-1} region are characteristic of the benzene ring.[5]
- C-O Stretch: A strong band in the 1000-1260 cm^{-1} range corresponds to the C-O stretching vibration of the primary alcohol.
- C-X Stretches: The C-Cl and C-F bonds have characteristic stretches in the fingerprint region (typically 1000-1400 cm^{-1} for C-F and 600-800 cm^{-1} for C-Cl), though these can be difficult to assign definitively in a complex molecule.

While the positions of the primary functional group bands (O-H, C-O) are not dramatically altered by substitution, subtle shifts can be observed.

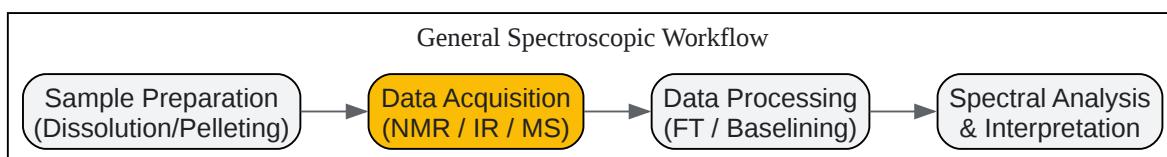
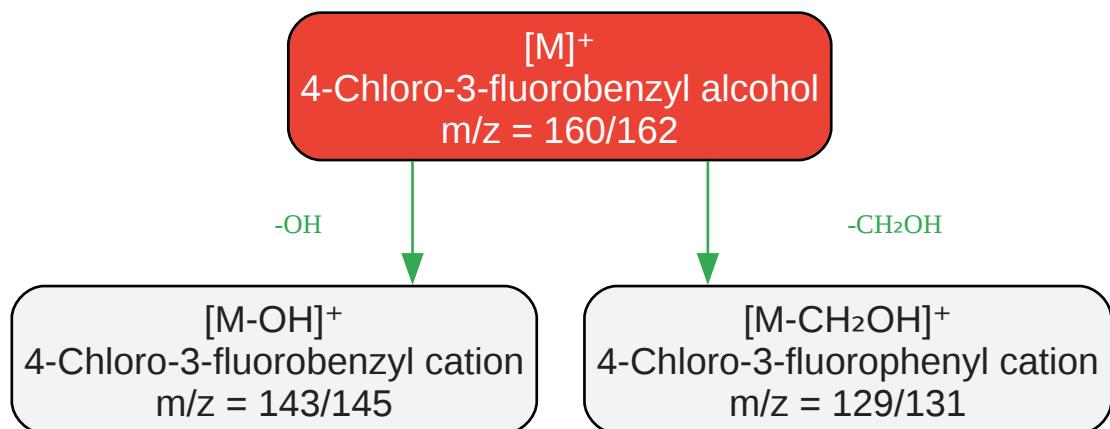
Table 3: Comparative IR Absorption Data (Frequencies in cm^{-1})

Compound	O-H Stretch (broad)	Aromatic C=C Stretches	C-O Stretch
Benzyl Alcohol[6]	~3350	~1495, 1454	~1017
4-Chlorobenzyl Alcohol[7]	~3360	~1492, 1400	~1012
4-Fluorobenzyl Alcohol[4]	~3350	~1605, 1512	~1225
4-Chloro-3-fluorobenzyl alcohol	~3340	~1590, 1490	~1210

Mass Spectrometry (MS): Mapping Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

- Molecular Ion (M^+): The peak corresponding to the intact molecule's mass.
- Isotopic Peaks: A key feature for chlorine-containing compounds is the presence of the ^{35}Cl and ^{37}Cl isotopes. This results in two molecular ion peaks, $[\text{M}]^+$ and $[\text{M}+2]^+$, with a relative intensity ratio of approximately 3:1.[8]
- Key Fragmentations: Benzyl alcohols undergo characteristic fragmentation. The most common pathways include:
 - Loss of -OH ($\text{M}-17$): Formation of a substituted benzyl cation.
 - Loss of $-\text{CH}_2\text{OH}$ ($\text{M}-31$): Formation of a substituted phenyl cation.
 - Tropylium Ion: The benzyl cation often rearranges to the very stable tropylium ion (m/z 91 for unsubstituted benzyl alcohol), which is frequently the base peak.



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